molecular formula C8H8ClF2NO2 B13132127 2-(2,6-difluoro-phenyl)-L-glycine HCl

2-(2,6-difluoro-phenyl)-L-glycine HCl

Cat. No.: B13132127
M. Wt: 223.60 g/mol
InChI Key: BPPHUYSXALJONZ-FJXQXJEOSA-N
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Description

2-(2,6-difluoro-phenyl)-L-glycine HCl is a chemical compound that belongs to the class of amino acids It is characterized by the presence of a difluorophenyl group attached to the glycine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-difluoro-phenyl)-L-glycine HCl typically involves the introduction of the difluorophenyl group to the glycine molecule. One common method is the reaction of 2,6-difluorobenzaldehyde with glycine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-difluoro-phenyl)-L-glycine HCl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The difluorophenyl group can participate in substitution reactions, where other functional groups replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl oxides, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

2-(2,6-difluoro-phenyl)-L-glycine HCl has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new compounds with potential pharmaceutical applications.

    Biology: The compound is studied for its effects on biological systems, including its potential as a biochemical probe.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-difluoro-phenyl)-L-glycine HCl involves its interaction with specific molecular targets. The difluorophenyl group can interact with enzymes and receptors, modulating their activity. The pathways involved may include signal transduction and metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-dichloro-phenyl)-L-glycine HCl
  • 2-(2,6-dibromo-phenyl)-L-glycine HCl
  • 2-(2,6-dimethyl-phenyl)-L-glycine HCl

Uniqueness

2-(2,6-difluoro-phenyl)-L-glycine HCl is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications where these properties are advantageous.

Properties

Molecular Formula

C8H8ClF2NO2

Molecular Weight

223.60 g/mol

IUPAC Name

(2S)-2-amino-2-(2,6-difluorophenyl)acetic acid;hydrochloride

InChI

InChI=1S/C8H7F2NO2.ClH/c9-4-2-1-3-5(10)6(4)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H/t7-;/m0./s1

InChI Key

BPPHUYSXALJONZ-FJXQXJEOSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)F)[C@@H](C(=O)O)N)F.Cl

Canonical SMILES

C1=CC(=C(C(=C1)F)C(C(=O)O)N)F.Cl

Origin of Product

United States

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